AB-836: A Deep Dive into the Mechanism of Action of a Novel Core Protein Allosteric Modulator in HBV Replication
AB-836: A Deep Dive into the Mechanism of Action of a Novel Core Protein Allosteric Modulator in HBV Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to AB-836, a novel capsid assembly modulator developed for the treatment of chronic hepatitis B virus (HBV) infection.
Introduction to AB-836
AB-836 is an orally active, next-generation hepatitis B virus (HBV) capsid inhibitor that targets the viral core protein.[1][2] Developed by Arbutus Biopharma, it is classified as a Class II capsid assembly modulator (CAM).[3] This class of molecules acts by inducing the formation of empty viral capsids, thereby disrupting the normal viral replication cycle.[4] Preclinical and early clinical studies have demonstrated its potent antiviral activity against HBV.[1][5] Although its clinical development was discontinued due to safety findings, the data from these studies provide valuable insights for the future optimization of HBV CAMs.[6][7]
Core Mechanism of Action
The primary mechanism of action of AB-836 is the allosteric modulation of the HBV core protein (HBc). The core protein is a critical multifunctional protein in the HBV life cycle, essential for pgRNA encapsidation, reverse transcription, and virion assembly. AB-836 binds to a novel site within the dimer-dimer interface of the core protein.[8] This binding event accelerates the assembly of core protein dimers into capsid-like structures that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase.[4]
This leads to two key antiviral effects:
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Inhibition of Viral Replication: By promoting the formation of empty capsids, AB-836 prevents the encapsidation of the pgRNA-polymerase complex, a crucial step for viral DNA synthesis. This effectively halts the production of new infectious virions.
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Inhibition of cccDNA Replenishment: AB-836 has also been shown to interfere with the formation of new covalently closed circular DNA (cccDNA).[5] cccDNA is the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By inhibiting the uncoating step of the viral life cycle, AB-836 reduces the replenishment of the cccDNA pool, which is a key factor in the persistence of HBV infection.
Signaling Pathway and Intervention Point
The following diagram illustrates the HBV replication cycle and the specific points of intervention by AB-836.
Quantitative Data Summary
The antiviral activity and pharmacokinetic properties of AB-836 have been evaluated in various preclinical and clinical studies. The key quantitative data are summarized in the tables below.
Table 1: Preclinical In Vitro Efficacy of AB-836
| Parameter | Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |
| HBV Replication | HepDE19 | 0.010 | >25 | [1] |
| cccDNA Formation | HepG2-NTCP | 0.18 | - | [6] |
| HBsAg Production | HepG2-NTCP | 0.20 | - | [6] |
Table 2: Preclinical In Vivo Efficacy of AB-836 in a Mouse Model of HBV Infection
| Dose (mg/kg, once daily) | Reduction in Serum HBV DNA (log10) | Reference(s) |
| 3 | 1.4 | [1] |
| 10 | 2.5 | [1] |
Table 3: Clinical Efficacy of AB-836 in Patients with Chronic HBV (28 days of once-daily dosing)
| Dose (mg) | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Reference(s) |
| 50 | 2.57 | [6] |
| 100 | 3.04 | |
| 200 | 3.55 |
Table 4: Preclinical Pharmacokinetic Properties of AB-836
| Parameter | Species | Value | Units | Reference(s) |
| Microsomal Clearance | Mouse | 10 | µL/min/mg | [1] |
| Rat | 48 | µL/min/mg | [1] | |
| Monkey | 34 | µL/min/mg | [1] | |
| Human | 31 | µL/min/mg | [1] | |
| Clearance (in vivo) | Mouse | 13 | mL/min/kg | [1] |
| Half-life (in vivo) | Mouse | 3.1 | hours | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of AB-836 are provided below.
In Vitro Antiviral Activity Assay (HepDE19 Cell Line)
The HepDE19 cell line is a HepG2-derived cell line that contains a stably integrated over-length HBV genome under the control of a tetracycline-repressible promoter. Withdrawal of tetracycline from the culture medium induces HBV replication.
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Cell Culture and HBV Replication Induction: HepDE19 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 1 µg/mL tetracycline. To induce HBV replication, tetracycline is withdrawn from the culture medium when the cells reach confluence.
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Compound Treatment: Following induction of HBV replication, the cells are treated with various concentrations of AB-836. A vehicle control (e.g., DMSO) is run in parallel. The treatment is typically carried out for a period of 5 to 6 days.
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Quantification of HBV DNA: After the treatment period, intracellular HBV DNA is extracted from the cells. The levels of HBV replicative intermediates are then quantified using quantitative PCR (qPCR) or Southern blot analysis.
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EC50 and CC50 Determination: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel using a cell viability assay (e.g., CellTiter-Glo) to assess the selectivity of the compound.
cccDNA Formation and HBsAg Production Assay (HepG2-NTCP Cell Line)
The HepG2-NTCP cell line is a HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which serves as a functional receptor for HBV entry.
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HBV Infection: HepG2-NTCP cells are seeded in collagen-coated plates and infected with HBV at a defined multiplicity of infection (MOI).
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Compound Treatment: AB-836 is added to the culture medium at various concentrations at the time of infection or shortly after.
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cccDNA Quantification: At a specified time post-infection (e.g., 9 days), total cellular DNA is extracted. To specifically quantify cccDNA, the DNA extract is treated with a plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the covalently closed circular form intact. The remaining cccDNA is then quantified by qPCR.
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HBsAg Quantification: The cell culture supernatant is collected at various time points post-infection, and the level of secreted hepatitis B surface antigen (HBsAg) is quantified using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Efficacy in a Hydrodynamic Injection Mouse Model
The hydrodynamic injection mouse model is a widely used method to establish HBV replication in the livers of mice.
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Hydrodynamic Injection: A solution containing an HBV-expressing plasmid (e.g., a plasmid containing a 1.2 or 1.3-fold overlength HBV genome) is rapidly injected into the tail vein of mice. A large volume of the plasmid solution, typically equivalent to 8-10% of the mouse's body weight, is injected within 5-8 seconds. This procedure results in the transfection of a significant number of hepatocytes.
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Compound Administration: Following the hydrodynamic injection, mice are treated with AB-836 or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 7 days).
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Monitoring of HBV Markers: Blood samples are collected at regular intervals to monitor serum levels of HBV DNA, HBsAg, and HBeAg.
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Analysis of Liver HBV DNA: At the end of the treatment period, mice are euthanized, and liver tissue is collected to quantify the levels of intrahepatic HBV DNA.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the in vitro screening of anti-HBV compounds like AB-836.
Conclusion
AB-836 is a potent Class II capsid assembly modulator that effectively inhibits HBV replication through a dual mechanism of action: preventing the encapsidation of pgRNA and inhibiting the replenishment of the cccDNA pool. Preclinical and early clinical data demonstrated its robust antiviral activity. Although its development has been halted, the knowledge gained from the study of AB-836 provides a solid foundation for the development of next-generation core protein allosteric modulators for the treatment of chronic hepatitis B. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of HBV drug discovery and development.
References
- 1. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of an inducible HBV stable cell line that expresses cccDNA-dependent epitope-tagged HBeAg for screening of cccDNA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 6. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of hepatitis B virus DNA over a wide range from serum for studying viral replicative activity in response to treatment and in recurrent infection - PubMed [pubmed.ncbi.nlm.nih.gov]
